molecular formula C26H25N3O5S2 B4318279 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE

Cat. No.: B4318279
M. Wt: 523.6 g/mol
InChI Key: HTSINIUMLCPRNE-UHFFFAOYSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is a complex organic compound with a unique structure that combines several functional groups, including a benzoxazole ring, an imidazolidinone moiety, and sulfonyl and methoxy substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Imidazolidinone Moiety: The imidazolidinone ring can be introduced through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Attachment of the Sulfonyl and Methoxy Substituents: The sulfonyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions using suitable sulfonyl chlorides and methoxy reagents.

    Final Coupling Step: The final step involves the coupling of the benzoxazole and imidazolidinone intermediates through a thioether linkage, typically using a thiol reagent and a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sulfonyl chlorides, methoxy reagents, thiol reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the construction of more complex molecules.

    Biology: It has potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: The compound is studied for its potential therapeutic effects and mechanisms of action in various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzothiazole: Similar structure with a benzothiazole ring instead of a benzoxazole ring.

    2-[(2-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzimidazole: Similar structure with a benzimidazole ring instead of a benzoxazole ring.

Uniqueness

The uniqueness of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE lies in its specific combination of functional groups and its potential biological activities

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S2/c1-18-7-13-21(14-8-18)36(31,32)29-16-15-28(25(29)19-9-11-20(33-2)12-10-19)24(30)17-35-26-27-22-5-3-4-6-23(22)34-26/h3-14,25H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSINIUMLCPRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=C(C=C3)OC)C(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE

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